

Allylescaline human potency relative to other scalines

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allylescaline

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Human Potency of Allylescaline and Selected Scalines

The table below summarizes key data on human potency and duration of effects for **Allylescaline** and several related compounds, based primarily on anthropological and descriptive reports [1] [2]. **Mescaline** is included as a reference point.

Compound	Typical Dose Range (mg)	Duration of Effects (hours)	Relative Potency (vs. Mescaline)
Allylescaline (AL)	20–35	8–12	~10x
Mescaline (M)	200–400	10–12	(Baseline)
Proscaline (P)	30–60	8–12	~7x
Escaline (E)	40–60	8–12	~5x
Cyclopropylmescaline (CPM)	60–80	12–18	~4x
Isoproscaline (IP)	40–80	10–16	~4x

Compound	Typical Dose Range (mg)	Duration of Effects (hours)	Relative Potency (vs. Mescaline)
Methallylescaline (MAL)	40–65	12–16	~5x
Trifluoroescaline (TFE)	35–65	12–18	~5x
Trifluoromescaline (TFM)	15–40	14–24	~10x

According to these sources, **Allylescaline is one of the most potent scalines**, approximately **10 times more potent than mescaline** [1]. **Trifluoromescaline (TFM)** appears to have a similar potency range [2]. The duration of action for most scalines is generally similar to or longer than that of mescaline.

Supporting Experimental and Receptor Data

The potency observed in humans is supported by in vitro studies investigating how these compounds interact with serotonin receptors, particularly the 5-HT_{2A} receptor, which is known to be a primary target for classic psychedelics [3] [4].

A 2022 study found that, in general, **scalines bind with higher affinity to the 5-HT_{2A} and 5-HT_{2C} receptors than mescaline** [3] [4]. Furthermore, the study demonstrated that:

- **Extending the 4-alkoxy substituent** (e.g., from ethoxy in Escaline to propoxy in Proscaline) increases binding affinity and activation potency at the 5-HT_{2A} receptor.
- **Introducing fluorine atoms** into the 4-alkoxy chain (as in Trifluoroescaline and Trifluoromescaline) generally increases binding affinity and potency at both 5-HT_{2A} and 5-HT_{2B} receptors.

This structure-activity relationship aligns with the human potency data, where **Allylescaline** (with its 4-allyloxy chain) and Trifluoromescaline (with its 4-trifluoromethoxy chain) are among the most potent derivatives.

Experimental Protocol Overview

For the in vitro receptor interaction studies cited [3] [4], the key methodological aspects were:

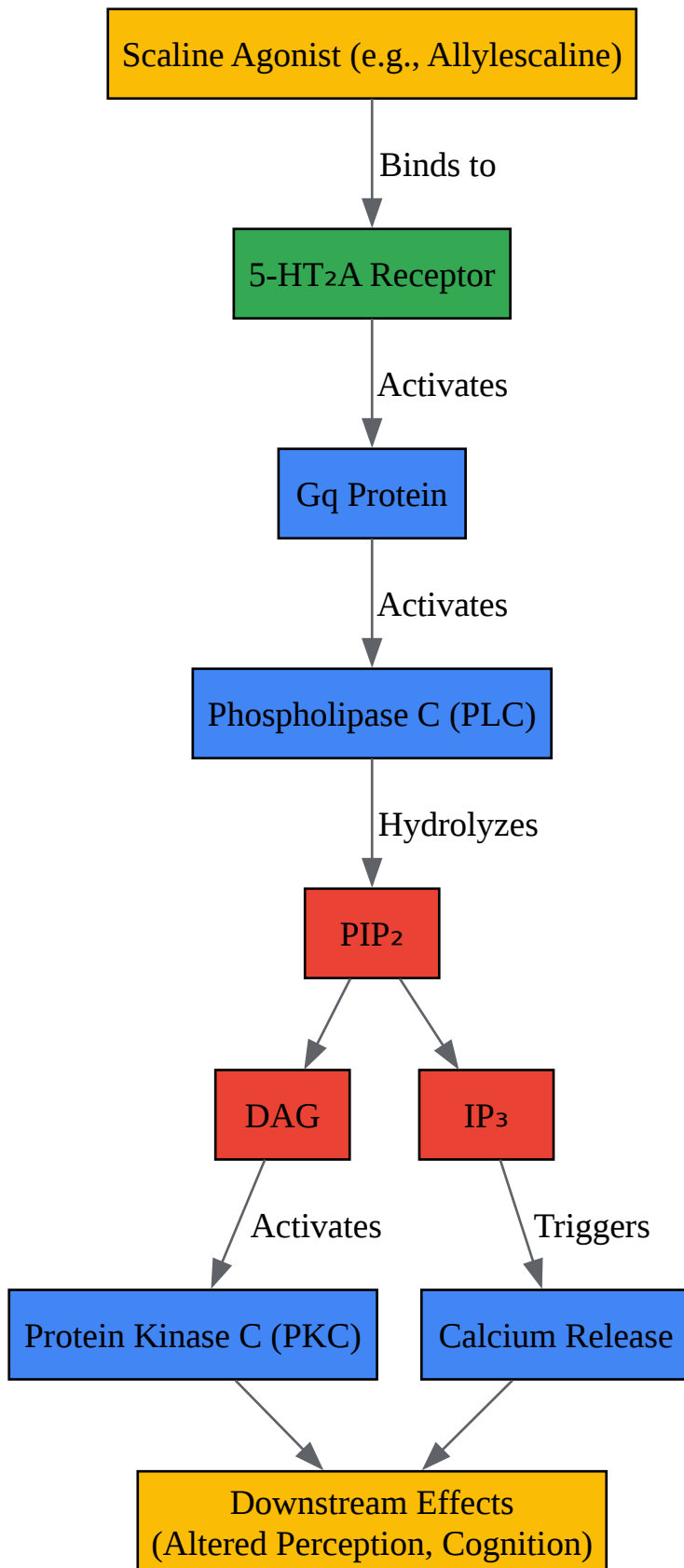
- **1. Receptor Binding Affinity Assay**

- **Objective:** To determine how tightly a compound binds to a specific receptor.
- **Method:** Competition binding experiments using cell membranes from **HEK293 cells** stably expressing the human receptor of interest (e.g., 5-HT_{2A}).
- **Key Reagents:** The radiolabeled antagonist [³H]Ketanserin for 5-HT_{2A} receptors.
- **Output: Inhibition constant (K_i),** a measure of binding affinity. A lower K_i value indicates higher affinity.

- **2. Functional Receptor Activation Assay**

- **Objective:** To determine if the binding activates the receptor and the strength of that activation.
- **Method: Calcium flux assays** using cells expressing the target receptor.
- **Principle:** Receptor activation triggers a release of calcium ions inside the cell, which is detected by a fluorescent dye.
- **Output: Half-maximal effective concentration (EC₅₀),** which indicates potency, and **E_{max} (efficacy),** which indicates the maximum possible response.

The signaling pathway activated by scalines at the 5-HT_{2A} receptor can be summarized as follows:



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Summary and Research Context

- **Allylescaline's Position:** Among the scalines for which human data is available, **Allylescaline** and Trifluoromescaline are consistently reported as the most potent, being about 10 times more potent than their parent compound, mescaline [1] [2].
- **Mechanistic Basis:** This increased potency is supported by in vitro data showing that modifications at the 4-position of the mescaline structure (like the allyloxy group) lead to higher affinity and activation potency at the 5-HT_{2A} receptor [3] [4].
- **Research Status:** It is important to note that much of the human data comes from descriptive reports. A recent direct clinical comparison of psychedelics did not include **Allylescaline**, focusing instead on mescaline, psilocybin, and LSD [5]. This highlights a significant gap and an opportunity for systematic clinical research on this class of compounds.

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References

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To cite this document: Smolecule. [Allylescaline human potency relative to other scalines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b984022#allylescaline-human-potency-relative-to-other-scalines>]

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